molecular formula C4H7ClN4O B14352406 propanoyl chloride;2H-tetrazole CAS No. 92614-84-1

propanoyl chloride;2H-tetrazole

Cat. No.: B14352406
CAS No.: 92614-84-1
M. Wt: 162.58 g/mol
InChI Key: VUOQKAYMZJXBLD-UHFFFAOYSA-N
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Description

Propanoyl chloride;2H-tetrazole (CAS# 92614-84-1) is a chemical compound with the molecular formula C4H7ClN4O and a molecular weight of 162.578 g/mol . This reagent combines the reactivity of an acyl chloride with the unique properties of the 2H-tetrazole heterocycle. The tetrazole ring is a nitrogen-rich, planar aromatic system known to be a valuable bioisostere for carboxylic acids and amide bonds in medicinal chemistry, offering improved metabolic stability and enhanced membrane penetration due to its distinct lipophilicity profile . This makes it a critical scaffold in drug discovery, with over 20 FDA-approved drugs containing 1H- or 2H-tetrazole substituents . Specifically, 2H-tetrazole derivatives are key structural components in commercially significant active pharmaceutical ingredients (APIs), such as the antihypertensive drug Valsartan . The propanoyl chloride functional group is a highly reactive and versatile reagent, widely used in organic synthesis for the introduction of the propionyl group via acylation reactions . Industrially, propanoyl chloride is produced by the chlorination of propionic acid with phosgene . Researchers utilize this compound in the synthesis of novel tetrazole derivatives, which are explored for a wide range of applications including pharmaceuticals, agrochemicals, and as high-energy materials . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

92614-84-1

Molecular Formula

C4H7ClN4O

Molecular Weight

162.58 g/mol

IUPAC Name

propanoyl chloride;2H-tetrazole

InChI

InChI=1S/C3H5ClO.CH2N4/c1-2-3(4)5;1-2-4-5-3-1/h2H2,1H3;1H,(H,2,3,4,5)

InChI Key

VUOQKAYMZJXBLD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)Cl.C1=NNN=N1

Origin of Product

United States

Use of Green Solvents and Catalysts:a Significant Shift Has Been Observed Towards Replacing Conventional Volatile Organic Solvents with Greener Alternatives. Water, Glycerol, and Polyethylene Glycol 400 Peg 400 Have Been Successfully Used As Environmentally Benign Solvents for Tetrazole Synthesis.researchgate.netfor Instance, the Synthesis of 5 Substituted 1h Tetrazoles Has Been Achieved with Excellent Yields in Peg 400 at Elevated Temperatures.researchgate.netsimilarly, Zinc Promoters, Particularly Znbr2 in Water Based Solvents, Have Been Shown to Greatly Simplify the Synthesis Process.conicet.gov.ar

The use of heterogeneous and reusable catalysts is a cornerstone of green synthesis. Nanomaterials have emerged as highly efficient catalysts due to their high surface-area-to-volume ratio and ease of recovery. nih.govrsc.org Magnetic nanocatalysts, such as Fe3O4@SiO2-SO3H, allow for the straightforward synthesis of tetrazoles under benign conditions, with the catalyst being easily recovered using an external magnet for subsequent reuse. jsynthchem.com Other examples include boehmite nanoparticles and various metal-organic framework (MOF) composites, which have demonstrated high stability and reusability. bohrium.comnih.gov

Table 1: Comparison of Green Catalytic Systems for 5-Substituted 1H-Tetrazole Synthesis

Catalyst Solvent Reaction Conditions Key Advantages Yields Reference(s)
Activated Fuller's Earth DMSO 120°C, 1.5 h Cost-effective, stable, reusable, eco-friendly 77-91% researchgate.net
ZnBr₂-SiO₂ Glycerol Microwave irradiation Good antioxidant properties of products Good mdpi.com
Magnetic Nanocomposite (Fe₃O₄@SiO₂-SO₃H) N/A Benign conditions Magnetically reusable, eco-friendly, quick Good to exceptional jsynthchem.com
[Cu(phen)(PPh₃)₂]NO₃ Green Media Microwave, 65°C, 15 min Short reaction time, high yields Outstanding nih.gov
Boehmite Nanoparticles N/A Varies High surface area, easy surface modification High nih.gov
Magnetite-chitin (Fe₃O₄@chitin) Solvent-free N/A Eco-friendly, reusable High to excellent nih.gov

Multicomponent Reactions Mcrs :multicomponent Reactions Represent a Highly Efficient Green Strategy As They Combine Multiple Reactants in a Single Step to Form a Complex Product, Thereby Reducing the Number of Synthetic Steps, Minimizing Waste, and Improving Atom Economy.eurekaselect.combohrium.comthe Ugi Azide Four Component Reaction Ut 4cr is a Prominent Example Used for Synthesizing α Aminomethyl Tetrazoles.researchgate.netacs.orgthis Approach Eliminates the Need for Stoichiometric Reagents and Reduces the Formation of Unwanted Side Products.eurekaselect.comrecently, Novel Strategies Have Emerged That Use Diversely Protected Tetrazole Aldehydes As Building Blocks in Mcrs, Further Expanding the Toolkit for Creating Complex, Drug Like Molecules in an Environmentally Friendly Manner.beilstein Journals.org

While the direct N-propanoylation step to form the final compound is a separate transformation, applying green chemistry principles is equally crucial. This can involve using catalyst-free conditions for N-acylation or employing solid acid catalysts like Amberlyst-15, which are recyclable and reduce corrosive waste. humanjournals.com The goal is to integrate these sustainable practices across the entire synthetic pathway, from the creation of the tetrazole ring to its final functionalization.

Computational and Spectroscopic Characterization of N Propanoyl Tetrazoles

Quantum Chemical Studies on Molecular Structures and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of N-propanoyl tetrazoles at the molecular level. These computational methods provide a powerful lens through which to examine structural properties, conformational preferences, and electronic behavior.

Density Functional Theory (DFT) Applications for Structural Elucidation

Density Functional Theory (DFT) has emerged as a important tool for the structural elucidation of tetrazole derivatives. mdpi.comnih.gov By calculating the electron density of a molecule, DFT methods can accurately predict its geometric parameters, such as bond lengths and angles. For N-propanoyl tetrazoles, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), can determine the optimized molecular geometry. nih.govasianpubs.org These theoretical models provide a foundational understanding of the compound's three-dimensional structure. nih.gov

The planarity of the tetrazole ring is a key feature, and DFT studies can quantify any distortions from planarity that may arise from the substitution of the propanoyl group. mdpi.com Furthermore, DFT is crucial in understanding the electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are vital for predicting the molecule's reactivity. mdpi.com

Conformational Analysis and Tautomerism of N-Propanoyl Tetrazoles

N-substituted tetrazoles can exist as two principal tautomers: the 1-substituted and the 2-substituted isomers. mdpi.comnih.gov In the case of N-propanoyl tetrazole, this would correspond to 1-propanoyl-1H-tetrazole and 2-propanoyl-2H-tetrazole. The relative stability of these tautomers is a critical aspect of their chemistry. researchgate.net Generally, for many 5-substituted tetrazoles, the 1H-tautomer is more prevalent in solution, while the 2H-tautomer can be more stable in the gas phase. mdpi.comnih.gov

Computational studies using DFT can predict the relative energies of these tautomers, providing insight into their equilibrium populations. researchgate.net The position of the propanoyl group also introduces conformational flexibility due to rotation around the N-C and C-C single bonds of the propanoyl chain. Conformational analysis via DFT can identify the most stable conformers by mapping the potential energy surface as a function of these rotational degrees of freedom. For instance, studies on similar molecules like (tetrazol-5-yl)-acetic acid have revealed multiple stable conformers for each tautomer. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Modes)

A significant application of DFT in this context is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra. aps.orgresearchgate.net

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov By comparing the calculated shifts for the different possible tautomers and conformers with experimental data, the predominant species in solution can be identified. nih.gov The chemical shift of the tetrazole ring carbon is particularly sensitive to the substitution pattern, with the carbon in 2,5-disubstituted tetrazoles typically being deshielded compared to their 1,5-disubstituted counterparts. mdpi.com

IR Vibrational Modes: DFT calculations can also predict the vibrational frequencies and intensities of a molecule's infrared (IR) spectrum. researchgate.netnih.gov Each vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule. For N-propanoyl tetrazoles, characteristic vibrational modes would include the C=O stretching of the propanoyl group, various stretching and bending modes of the tetrazole ring, and vibrations associated with the propyl chain. Comparing the theoretical IR spectrum with the experimental one aids in structural confirmation and the identification of functional groups. researchgate.netmdpi.com

Below is a representative table of predicted vibrational frequencies for a hypothetical N-propanoyl tetrazole isomer, based on typical DFT calculation results for related compounds.

Vibrational Mode Calculated Frequency (cm⁻¹) Description
C-H Stretch (propyl)2980-3050Asymmetric and symmetric stretching
C=O Stretch1750-1780Carbonyl stretching
C=N/N=N Stretch1400-1600Tetrazole ring stretching modes
C-N Stretch1200-1300Stretching between propanoyl and tetrazole
Ring Breathing1000-1100Symmetric expansion/contraction of the ring
C-H Bend (propyl)1350-1470Scissoring and bending modes
Ring Torsion600-800Twisting modes of the tetrazole ring

This table presents illustrative data based on DFT calculations for similar N-acyl tetrazoles and is intended to be representative.

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

While computational methods provide a robust theoretical framework, experimental verification is essential. Advanced spectroscopic techniques offer the definitive data required for complete structural confirmation of N-propanoyl tetrazoles.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguous structural assignment. nih.govnih.gov

HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their attached carbons.

HMBC detects correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between the propanoyl group and the tetrazole ring, and for differentiating between the 1- and 2-substituted isomers. For example, a correlation between the carbonyl carbon of the propanoyl group and the C5 carbon of the tetrazole ring would be observable in the HMBC spectrum.

The following table illustrates the kind of data that would be expected from 2D NMR analysis of an N-propanoyl tetrazole.

Proton (¹H) Correlated Carbon (¹³C) in HSQC Correlated Carbons (¹³C) in HMBC
H (methylene adjacent to C=O)C (methylene adjacent to C=O)C=O, C (methyl), C (methylene)
H (methylene)C (methylene)C (methylene adjacent to C=O), C (methyl)
H (methyl)C (methyl)C (methylene), C (methylene adjacent to C=O)
H (C5 of tetrazole)C5 of tetrazoleN/A (for ¹³C HMBC)

This is a representative table illustrating expected correlations. Actual chemical shifts would be required for a definitive analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its elemental composition. This technique can confirm the molecular formula of the N-propanoyl tetrazole, for example, C₄H₆N₄O for the neutral molecule, and can distinguish it from other compounds with the same nominal mass. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the structure by showing the loss of specific fragments, such as the propanoyl group or parts of the tetrazole ring.

Chemical Transformations and Synthetic Utility of N Propanoyl Tetrazoles

N-Propanoyl tetrazoles are versatile heterocyclic compounds that serve as valuable intermediates in organic synthesis. Their reactivity is characterized by the interplay between the activated propanoyl group and the unique electronic properties of the tetrazole ring. This section details the chemical transformations and synthetic applications of N-propanoyl tetrazoles, focusing on reactions involving the propanoyl moiety, derivatization of the tetrazole ring, their role as reactive intermediates, and their photochemical behavior.

Emerging Research Frontiers in Propanoyl Tetrazole Chemistry

Development of Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

Modern synthetic chemistry is increasingly focused on developing methodologies that are not only efficient but also inherently safer and more environmentally benign. For the synthesis of tetrazoles, which often involves hazardous reagents, flow chemistry and electrochemistry have emerged as powerful alternatives to conventional batch processes.

Flow Chemistry:

Continuous flow synthesis is a transformative technology that minimizes the risks associated with hazardous materials by ensuring that only small quantities of reagents are reacting at any given time. This approach is particularly well-suited for tetrazole synthesis, which traditionally can involve the generation of explosive hydrazoic acid (HN₃). In a continuous-flow microreactor, the synthesis of 5-substituted tetrazoles can be performed safely, efficiently, and on a scalable level without the need for metal promoters and using near-equimolar amounts of sodium azide (B81097).

The benefits of flow chemistry include precise control over reaction parameters such as temperature and pressure, which prevents the formation of hazardous gas headspace. For instance, a solution of a nitrile and sodium azide can be pumped through a heated coiled tubing reactor to produce the corresponding tetrazole with high yields and significant product output per day. This methodology has been successfully applied to a broad range of substrates, demonstrating its versatility. A recently developed continuous-flow strategy for 1-substituted 1H-tetrazoles allows for their safe synthesis from primary amines within minutes, showcasing the rapid nature of this technique.

Table 1: Comparison of Batch vs. Flow Chemistry for Tetrazole Synthesis
FeatureConventional Batch SynthesisContinuous Flow Synthesis
Safety Higher risk due to large volumes of hazardous reagents (e.g., HN₃).Inherently safer, only small volumes react at a time, minimizing risk.
Scalability Often challenging to scale up safely and efficiently.Readily scalable by extending operation time or using larger reactors.
Control Less precise control over temperature and mixing.Precise control over reaction parameters, leading to better consistency.
Efficiency Can require excess reagents and longer reaction times.Often uses near-stoichiometric amounts of reagents and achieves rapid conversion.
Reagents May require toxic metal-containing compounds.Enables metal-promoter-free reactions.

Electrochemistry:

Electrosynthesis offers a green and powerful tool for chemical transformations, providing unique opportunities to tune reactivity and selectivity by precisely controlling the applied electrical potential. In the context of tetrazole synthesis, electrochemical methods have been developed that are both metal- and oxidant-free. One such approach involves the [3 + 2] cycloaddition of azides with hydrazones, which proceeds under simple reaction conditions and is compatible with various functional groups.

Electrochemical multicomponent reactions (e-MCR) have also been developed for the modular assembly of diverse tetrazoles from readily available feedstocks like alkanes, acetonitrile, and azidotrimethylsilane. This method allows for highly efficient and selective C–H tetrazolation of alkyl arenes. The fine-tuning of electrolytic conditions can bypass competing reaction pathways, affording the desired tetrazole products with high selectivity. The unique potential of electrochemistry is highlighted by its ability to achieve transformations that are difficult or impossible with conventional chemical synthesis.

Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is at the heart of modern organic synthesis. For tetrazole formation, research has focused on creating highly efficient and reusable catalytic systems, with a particular emphasis on nanocatalysts and novel metal complexes.

Nanocatalysis:

Nanomaterials have emerged as exceptionally efficient catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio, ease of surface modification, and excellent reusability. These catalysts often facilitate reactions under greener conditions, leading to high yields in shorter timeframes.

Magnetic Nanoparticles : These catalysts are highly versatile due to their ease of preparation and simple recovery using an external magnet. For example, magnetic nanoparticles functionalized with materials like chitin, tryptophan, or adenine-zinc complexes have been successfully used to synthesize 5-substituted-1H-tetrazoles with excellent yields and catalyst recyclability.

Zinc Oxide (ZnO) Nanomaterials : Renowned for their Lewis acidic surface sites, ZnO nanoparticles are effective heterogeneous catalysts for the [3+2] cycloaddition reaction to form tetrazoles. Doping ZnO with other metal oxides or creating composites like silver-doped ZnO nanorods can further enhance catalytic activity.

Carbon-Based Nanomaterials : Materials such as carbon nanotubes and graphene serve as robust supports for catalysts due to their high stability and large surface area. Multi-walled carbon nanotubes supporting copper(II) complexes have been shown to efficiently catalyze the synthesis of both 1-substituted and 5-substituted-1H-tetrazoles.

Biosynthesized Nanocomposites : Green synthesis approaches have been used to create catalysts like the Ag/sodium borosilicate nanocomposite. This catalyst, prepared using plant extracts, effectively promotes the synthesis of 1-substituted tetrazoles and can be recycled multiple times without a significant loss of activity.

Table 2: Examples of Nanocatalytic Systems in Tetrazole Synthesis
Catalyst SystemSubstratesKey AdvantagesReference
Fe₃O₄@tryptophan–La Nitriles, Sodium AzideHigh yields, short reaction times, magnetic separation.
Fe₃O₄-adenine-Zn Aromatic/Aliphatic Nitriles, Sodium AzideExcellent yields, solvent-free conditions possible.
Nanocrystalline ZnO Nitriles, Sodium AzideHigh product yields, excellent catalyst recyclability.
Ag/sodium borosilicate Amines, Sodium Azide, Triethyl OrthoformateEnvironmentally benign preparation, high reusability.

Homogeneous Catalysis:

While heterogeneous catalysts offer advantages in separation, homogeneous catalysts continue to be explored for their high activity and selectivity. Recently, a cobalt(II) complex with a tetradentate ligand was reported as the first example of a cobalt complex used for the homogeneous catalytic synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition. Detailed mechanistic studies revealed the formation of a cobalt(II) diazido intermediate, which was also found to be catalytically active. The reaction showed excellent yields in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

Integration with Machine Learning and Artificial Intelligence for Chemical Synthesis Design

The convergence of artificial intelligence (AI) and chemistry is creating a new paradigm for designing and optimizing chemical syntheses. Machine learning algorithms can rapidly screen vast parameter spaces and learn from experimental data to predict optimal reaction conditions, accelerating the discovery of new synthetic routes.

This approach combines AI with automated synthesis platforms, or "molecule-making machines," to create a closed-loop system. An AI algorithm can analyze a matrix of possible reaction combinations and instruct the automated system to perform representative experiments. The results are then fed back into the model, allowing the AI to learn and propose the next set of experiments, efficiently navigating the chemical space to find the best general reaction conditions.

For the synthesis of propanoyl tetrazole and its analogues, this technology could be used to:

Optimize Reaction Conditions : AI can systematically vary catalysts, solvents, temperatures, and reagent ratios to quickly identify the conditions that maximize yield and selectivity.

Design Novel Catalysts : Machine learning models can be trained on data from high-throughput screening experiments to identify the key features that make a catalyst effective, guiding the design of new, more efficient catalysts.

Predict Synthetic Pathways : By learning from vast databases of known reactions, AI can propose novel and efficient synthetic routes to target tetrazole structures that may not be obvious to a human chemist.

The integration of AI and machine learning with automated chemical synthesis holds the potential to significantly reduce the time and resources required for developing new tetrazole-based compounds, thereby speeding up innovation in medicinal chemistry and materials science.

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